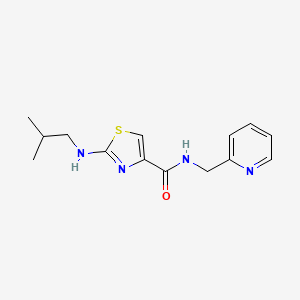

2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methylpropylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-10(2)7-17-14-18-12(9-20-14)13(19)16-8-11-5-3-4-6-15-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCFXRHQYHDARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable electrophile.

Attachment of the Isobutylamino Group: The isobutylamino group can be attached through amination reactions, where an isobutylamine derivative reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer effects. Specifically, compounds similar to 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazole derivatives can disrupt the cell cycle and promote programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide exhibits activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of thiazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study published in "Bioorganic & Medicinal Chemistry" evaluated a series of thiazole derivatives for anticancer activity. The results indicated that compounds structurally similar to 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on antimicrobial agents, 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(pyridylmethyl)thiazole derivatives: These compounds share the pyridylmethyl and thiazole moieties but differ in other substituents.

Thiazole-4-carboxamide derivatives: Compounds with similar thiazole and carboxamide structures but different substituents on the thiazole ring.

Isobutylamino derivatives: Compounds containing the isobutylamino group attached to different core structures.

Uniqueness

2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide , often referred to as a thiazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can be described by the following identifiers:

- IUPAC Name : 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

- Molecular Formula : C12H15N3OS

- Molecular Weight : Approximately 239.33 g/mol

Structural Features

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of an isobutylamino group and a pyridylmethyl moiety enhances its interaction with biological targets.

Pharmacological Actions

Research indicates that this compound exhibits several pharmacological actions, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin secretion .

- Anti-inflammatory Properties : Thiazole derivatives often possess anti-inflammatory effects, which may be attributed to their ability to modulate pro-inflammatory mediators .

- Antimicrobial Activity : Some studies suggest that compounds similar to this thiazole derivative exhibit antimicrobial properties against various pathogens .

The precise mechanisms through which 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide exerts its effects are still under investigation. However, it is hypothesized that the compound acts by:

- Binding to specific receptors or enzymes, leading to altered signaling pathways.

- Modulating the expression of genes involved in inflammation and metabolism.

Study 1: Anti-diabetic Effects

A study investigated the effects of thiazole derivatives on glucose metabolism in diabetic models. The results indicated that treatment with the compound led to a significant reduction in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and modulation of glucose transporters.

Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9804) |

| Blood-Brain Barrier Penetration | Moderate (0.8898) |

| CYP450 Substrate | Non-substrate |

| Ames Test | AMES toxic (0.79) |

Biological Activities Summary

| Activity Type | Observed Effects |

|---|---|

| Enzymatic Inhibition | Inhibits fructose-1,6-bisphosphatase |

| Anti-inflammatory | Reduces cytokine production |

| Antimicrobial | Effective against certain bacterial strains |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(isobutylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or coupling of thioamide precursors under reflux conditions (e.g., ethanol or dichloromethane) .

- Step 2 : Introduction of the isobutylamino group via nucleophilic substitution or amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Step 3 : Functionalization of the pyridylmethyl moiety through reductive amination or alkylation .

- Characterization : Intermediates are validated using -NMR, -NMR, and HPLC (≥98% purity thresholds) .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?

- Techniques :

- Spectroscopy : -NMR (for proton environments, e.g., pyridyl CH at δ 4.5–5.0 ppm) and -NMR (carbonyl carbons at ~165–170 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention times .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological screening models are used to evaluate its activity?

- Assays :

- In vitro : Enzyme inhibition (e.g., kinases), cytotoxicity (MTT assay in cancer cell lines), and receptor binding studies (e.g., GPCRs) .

- Pharmacokinetics : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazole-4-carboxamide core under scalable conditions?

- Strategies :

- Catalysis : Use CuI or Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridyl groups) to enhance regioselectivity .

- Solvent Optimization : Replace ethanol with acetonitrile or DMF to improve solubility of intermediates .

- Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. What computational tools are employed to predict binding affinities and metabolic pathways?

- Methods :

- Docking Studies : AutoDock Vina or Schrödinger Suite for protein-ligand interactions (e.g., kinase ATP-binding pockets) .

- ADME Prediction : SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and bioavailability .

- DFT Calculations : Gaussian 09 for optimizing geometries and simulating IR/NMR spectra .

Q. How are contradictory data resolved in pharmacological studies (e.g., variable IC values across assays)?

- Approaches :

- Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Batch Analysis : Re-test compounds from different synthetic batches to rule out purity issues (HPLC-MS) .

- Cellular Context : Evaluate cell line-specific factors (e.g., expression levels of target proteins) using siRNA knockdowns .

Q. What strategies are used to modify the compound’s selectivity profile against off-target receptors?

- Design Tactics :

- SAR Studies : Introduce substituents (e.g., halogens or methoxy groups) on the pyridyl or thiazole rings to alter steric/electronic properties .

- Prodrug Approaches : Mask the carboxamide with ester or peptide prodrugs to enhance tissue specificity .

Key Considerations

- Contradictions : Discrepancies in enzymatic vs. cellular assays may arise from membrane permeability or off-target effects. Validate via CRISPR-edited cell lines .

- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) for absolute stereochemistry confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.